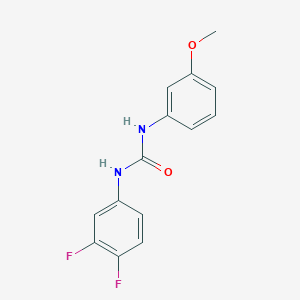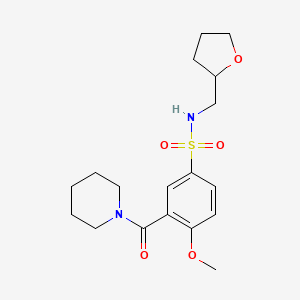![molecular formula C16H14ClNO5 B5299879 {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid, also known as clofibric acid, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fibrate drugs, which are commonly used to treat dyslipidemia and reduce the risk of cardiovascular disease. However,
作用機序
Clofibric acid exerts its pharmacological effects by binding to and activating PPARα. PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism and energy homeostasis. Upon activation by {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis, resulting in a decrease in plasma triglyceride levels. It has also been shown to increase the expression of genes involved in bile acid synthesis and transport, leading to an increase in bile acid excretion. In addition, {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
Clofibric acid has several advantages as a tool for scientific research. It is a potent and selective activator of PPARα, making it a useful tool for investigating the role of PPARα in various biological processes. It is also relatively inexpensive and readily available. However, there are also some limitations to the use of {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid in lab experiments. It has been shown to have off-target effects on other nuclear receptors, such as PPARγ and PPARδ, which can complicate the interpretation of results. In addition, its effects on other biological processes, such as inflammation, may confound the interpretation of results.
将来の方向性
There are several future directions for research on {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid. One area of interest is the development of more selective PPARα agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the investigation of the role of PPARα in other biological processes, such as inflammation and cancer. Finally, the development of novel therapeutic strategies that target PPARα and its downstream signaling pathways may have therapeutic potential for the treatment of dyslipidemia and other metabolic disorders.
合成法
Clofibric acid can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-chloro-4-methoxybenzoyl chloride. The resulting product is then treated with sodium hydroxide to obtain {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid.
科学的研究の応用
Clofibric acid has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα by {3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis, resulting in a decrease in plasma triglyceride levels.
特性
IUPAC Name |
2-[3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-14-6-5-10(7-13(14)17)16(21)18-11-3-2-4-12(8-11)23-9-15(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEWPZUCGYCLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[(3-Chloro-4-methoxyphenyl)carbonyl]amino}phenoxy)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5299807.png)


![2-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5299842.png)
![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)

![7-(2,3-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5299867.png)


![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)